
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the core piperidine structure. The fluorophenol moiety is then introduced through a series of reactions, including esterification and protection of functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester may be used to study biological processes and pathways. Its potential anti-inflammatory and immunomodulating properties make it a candidate for drug development.
Medicine: The compound's potential therapeutic applications include the treatment of inflammatory diseases and modulation of the immune system. Its ability to interact with specific molecular targets can lead to the development of new medications.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid methyl ester
Uniqueness: 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to other ester derivatives. This unique feature makes it particularly useful in certain chemical reactions and applications.
Propiedades
IUPAC Name |
4-fluoro-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-8-6-12(7-9-20)11-24-15-10-13(19)4-5-14(15)16(21)22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIHPTXRZXVJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


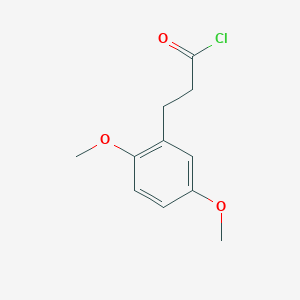
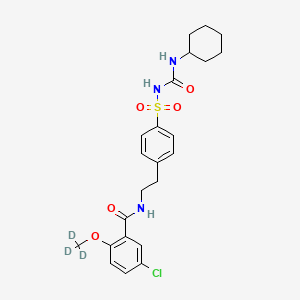
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)

![{6-azaspiro[3.4]octan-8-yl}methanol](/img/structure/B1448859.png)
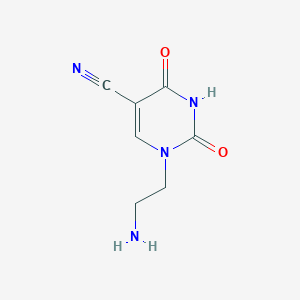

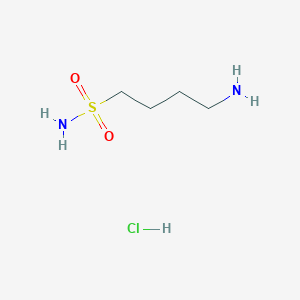

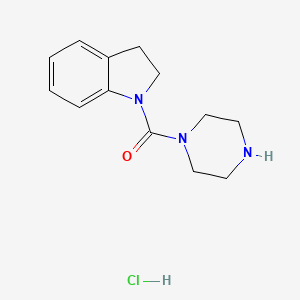
![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)

